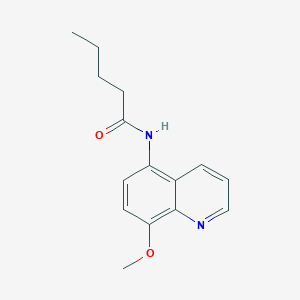

N-(8-methoxyquinolin-5-yl)pentanamide

Description

N-(8-Methoxyquinolin-5-yl)pentanamide is a synthetic compound featuring a pentanamide backbone linked to a methoxy-substituted quinoline moiety at the 5-position. The methoxy group at the quinoline 8-position may influence solubility, bioavailability, and receptor interactions, as seen in related compounds like N-(4-methoxyphenyl)pentanamide .

Properties

IUPAC Name |

N-(8-methoxyquinolin-5-yl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-3-4-7-14(18)17-12-8-9-13(19-2)15-11(12)6-5-10-16-15/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXNJAUZSWCLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(8-methoxyquinolin-5-yl)pentanamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 8-methoxyquinoline.

Reaction with Pentanoyl Chloride: The 8-methoxyquinoline is then reacted with pentanoyl chloride in the presence of a base such as pyridine to form this compound.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

N-(8-methoxyquinolin-5-yl)pentanamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the methoxy group, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Properties

Research has shown that quinoline derivatives, including N-(8-methoxyquinolin-5-yl)pentanamide, exhibit significant antimicrobial activity. Studies indicate that these compounds can inhibit various bacterial strains and fungi.

Case Study: Antimicrobial Evaluation

In a study focusing on the antimicrobial efficacy of quinoline derivatives, this compound demonstrated potent activity against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 2 µg/mL for certain strains, indicating strong potential as an antimicrobial agent .

Antimalarial Activity

Quinoline derivatives have also been evaluated for their antimalarial properties. This compound has shown promising results in vitro against drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Table 2: Antimalarial Activity Results

| Compound | IC50 (ng/mL) D6 Strain | IC50 (ng/mL) W2 Strain |

|---|---|---|

| This compound | 20 | 22 |

| Standard Drug (Chloroquine) | 15 | 140 |

In vivo studies confirmed that this compound cured 100% of mice infected with Plasmodium berghei at a dose of 25 mg/kg/day, showcasing its potential as a therapeutic agent against malaria .

Cholesterol-Lowering Effects

Another significant application of this compound is its role as an inhibitor of acyl coenzyme A: cholesterol acyltransferase (ACAT). This inhibition is crucial in preventing the absorption of dietary cholesterol, thereby lowering serum cholesterol levels.

Table 3: ACAT Inhibition Studies

| Compound | Effect on Cholesterol Absorption |

|---|---|

| This compound | Significant reduction |

| Control Group | No significant change |

The mechanism involves blocking the esterification process of cholesterol in the intestine, which can help in managing conditions like hyperlipidemia and atherosclerosis .

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. For example, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations :

- Quinoline Position: Substitution at the 3-position (e.g., compounds in ) yields moderate to high purity (41–44%), while 2-substituted analogs (e.g., ) require additional purification steps.

- Methoxy Group Impact : In N4MP, the 4-methoxyphenyl group enhances drug-likeness (TPSA = 46.5 Ų, log P = 2.5) and reduces cytotoxicity compared to albendazole . This suggests that the 8-methoxy group in the target compound may similarly improve solubility and safety.

- Arylpiperazine Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in ) increase metabolic stability, whereas halogens (e.g., 5-fluoro-2-methyl in ) enhance target binding.

Cytotoxicity and Selectivity

- N4MP exhibits significantly lower cytotoxicity (IC₅₀ > 200 µM in human cells) than albendazole (IC₅₀ = 50 µM) due to its simplified structure and reduced reactive intermediates .

- Quinoline-based analogs (e.g., ) show unmeasured cytotoxicity but demonstrate improved synthetic accessibility (e.g., N4MP’s synthetic accessibility score = 1.34 vs. albendazole’s 2.58) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound | Molecular Weight | log P | TPSA (Ų) | Synthetic Accessibility Score |

|---|---|---|---|---|

| N-(quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide | 507.5 | 4.2 | 65.5 | Not reported |

| N-(4-methoxyphenyl)pentanamide (N4MP) | 207.2 | 2.5 | 46.5 | 1.34 |

| Albendazole | 265.3 | 3.0 | 75.6 | 2.58 |

Q & A

Basic: What are the key considerations for synthesizing N-(8-methoxyquinolin-5-yl)pentanamide with high purity?

Methodological Answer:

The synthesis typically involves coupling 8-methoxyquinolin-5-amine with pentanoyl chloride under anhydrous conditions. Critical steps include:

- Reagent selection : Use anhydrous dichloromethane as the solvent and triethylamine as a base to neutralize HCl byproducts .

- Purification : Normal-phase chromatography (e.g., gradient elution from 100% dichloromethane to 10% methanol in ethyl acetate) followed by amine-phase chromatography (RediSep Rf Gold amine columns) improves purity. Yield optimization (~44%) requires careful control of reaction time and temperature .

- Characterization : Confirm intermediate purity via TLC before proceeding to final coupling .

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Methodological Answer:

Use a combination of spectroscopic techniques:

- ¹H NMR : Key peaks include δ 9.09 (s, quinoline H), δ 3.11–3.08 (t, piperazine protons), and δ 2.58 (broad s, methylene adjacent to amide) .

- Mass Spectrometry (LC/MS) : Look for M+H+ peaks around m/z 439.30, adjusted for molecular formula C₁₉H₂₃N₃O₂ .

- IR Spectroscopy : Confirm amide C=O stretch near 1650 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ .

Advanced: How can researchers resolve contradictions in NMR data for quinolinyl pentanamide derivatives?

Methodological Answer:

Contradictions may arise from:

- Tautomerism : Quinoline ring protons (e.g., δ 7.84–7.78 ppm) may show splitting due to keto-enol tautomerism. Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

- Impurities : Low-level byproducts (e.g., unreacted amine) can distort integration. Employ LC-MS to quantify impurities and adjust purification protocols .

- Solvent effects : Record NMR in deuterated chloroform (CDCl₃) for consistency, as DMSO-d₆ may shift methoxy protons .

Advanced: What strategies optimize the biological activity of 8-methoxyquinoline-based pentanamides?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest:

- Substituent effects : The methoxy group at C8 enhances hydrogen bonding with target proteins (e.g., enzymes), while the pentanamide chain length balances lipophilicity and solubility .

- Piperazine modifications : Replace the arylpiperazine group (e.g., with pyridinylpiperazine) to modulate receptor affinity. For example, 4-(pyridin-2-yl)piperazine improves blood-brain barrier penetration in neurology-focused studies .

- Bioisosteric replacement : Substitute the quinoline core with thiazoloazepin analogs to enhance metabolic stability .

Advanced: How can low yields in amide coupling reactions be addressed during synthesis?

Methodological Answer:

Low yields (~44%) are common due to steric hindrance from the methoxy group. Mitigation strategies include:

- Catalyst optimization : Use HATU or EDCl/HOBt instead of DCC to improve coupling efficiency .

- Temperature control : Perform reactions under reflux (40–50°C) to accelerate kinetics without degrading heat-sensitive intermediates .

- Stepwise synthesis : Pre-form the pentanoyl chloride separately and add dropwise to the amine solution to minimize side reactions .

Basic: What analytical techniques are essential for assessing the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time should match standards (e.g., ~8.2 min for related compounds) .

- TLC : Monitor reaction progress using silica plates (eluent: 90:10 chloroform/methanol). Spot Rf ~0.5 .

- Elemental Analysis : Confirm %C, %H, %N align with theoretical values (e.g., C: 65.31%, H: 6.58%, N: 12.83%) .

Advanced: How does the methoxy group at C8 influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Electronic effects : The methoxy group donates electron density via resonance, stabilizing the quinoline ring and enhancing π-π stacking with aromatic residues in target proteins .

- Steric effects : The C8 methoxy may hinder rotation of the pentanamide chain, affecting conformational flexibility and binding kinetics. Computational docking studies (e.g., AutoDock Vina) can model these interactions .

- Metabolic stability : Methoxy groups reduce oxidative metabolism by cytochrome P450 enzymes, improving plasma half-life in pharmacokinetic studies .

Advanced: What challenges arise in studying the metabolic pathways of quinolinyl pentanamides, and how are they addressed?

Methodological Answer:

- Challenge : Phase I metabolites (e.g., hydroxylated quinoline) may co-elute with parent compound in HPLC.

- Solution : Use LC-HRMS to differentiate metabolites by exact mass (e.g., +16 Da for hydroxylation) .

- In vitro models : Incubate with liver microsomes (human or rodent) and monitor NADPH-dependent metabolism. Add glutathione to trap reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.